molecular formula C11H14O5 B3395223 Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate CAS No. 21903-52-6

Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate

Cat. No.: B3395223
CAS No.: 21903-52-6
M. Wt: 226.23 g/mol
InChI Key: DCIJROBTQPSOMP-UHFFFAOYSA-N
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Description

Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate is an organic compound with the molecular formula C11H14O5 It is a derivative of benzoic acid and features both methoxy and hydroxyethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate typically involves the esterification of 4-(2-hydroxyethoxy)-3-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: The major product is 4-(2-oxoethoxy)-3-methoxybenzoic acid.

    Reduction: The major product is 4-(2-hydroxyethoxy)-3-methoxybenzyl alcohol.

    Substitution: The major products depend on the nucleophile used; for example, using NaOMe can yield 4-(2-hydroxyethoxy)-3-methoxybenzoate.

Scientific Research Applications

Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and coatings due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate depends on its application. In drug development, it may act as a prodrug that is metabolized into an active form within the body. The hydroxyethoxy group can enhance the compound’s solubility and facilitate its transport across cell membranes. The methoxy group can be involved in interactions with specific enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate can be compared with other similar compounds such as:

    Methyl 4-hydroxybenzoate: Lacks the hydroxyethoxy group, making it less soluble in water.

    Methyl 3-methoxybenzoate: Lacks the hydroxyethoxy group, reducing its potential for hydrogen bonding and solubility.

    Methyl 4-(2-hydroxyethoxy)benzoate: Lacks the methoxy group, which may affect its reactivity and interactions with biological targets.

Properties

IUPAC Name

methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-14-10-7-8(11(13)15-2)3-4-9(10)16-6-5-12/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIJROBTQPSOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743409
Record name Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21903-52-6
Record name Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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